2-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine
CAS No.:
Cat. No.: VC19814927
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N4 |
|---|---|
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | 2-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine |
| Standard InChI | InChI=1S/C7H8N4/c1-2-8-6(9-3-1)7-10-4-5-11-7/h1-3H,4-5H2,(H,10,11) |
| Standard InChI Key | SLQGAFBHWWCSRD-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C(N1)C2=NC=CC=N2 |
Introduction
Structural and Crystallographic Characterization
Molecular Geometry and Bonding
The title compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 10.0057 Å, b = 7.9828 Å, and c = 17.6199 Å, forming a lattice volume of 1407.4 ų . The pyridine and imidazoline rings exhibit a slight torsional deviation, with a dihedral angle of 7.96° between their planes . Bond lengths and angles align with standard values for analogous imidazoline derivatives, such as N–C distances of 1.32–1.38 Å and C–N–C angles of 106–112° . Notably, the pyridine nitrogen (N3) resides 2.70 Å from a hydrogen atom on the imidazoline ring (H1), a distance shorter than the sum of their van der Waals radii (2.75 Å), suggesting a weak intramolecular interaction .
Table 1: Selected Crystallographic Data for 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 10.0057 (8) |
| b (Å) | 7.9828 (7) |
| c (Å) | 17.6199 (14) |
| Volume (ų) | 1407.4 (2) |
| Z | 8 |
| Density (g/cm³) | 1.389 |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
Intermolecular Interactions
The crystal packing is stabilized by a combination of N–H···N hydrogen bonds, C–H···π interactions, and π–π stacking. Chains of molecules propagate along the a-axis via N1–H1N···N3 hydrogen bonds (N···N distance: 2.873 Å) . Additionally, C–H···π interactions involve the pyridine ring centroid (Cg1) and a hydrogen atom from the imidazoline ring (C2–H3), with a centroid–H distance of 2.85 Å . Parallel-displaced π–π interactions between adjacent pyridine rings further contribute to lattice stability, with a centroid-to-centroid separation of 3.853 Å .
Synthesis and Purification
Synthetic Route
The compound is synthesized via a modified Stibrany protocol, where 2-cyanopyridine (10 mmol) reacts with excess ethylenediamine (40 mmol) under reflux conditions . The reaction proceeds through nucleophilic addition of the diamine to the nitrile group, followed by cyclization to form the imidazoline ring. Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a methanolic solution at room temperature .
Spectroscopic Characterization
While the provided sources lack detailed spectroscopic data, analogous imidazoline derivatives exhibit characteristic IR absorptions at 3200–3400 cm⁻¹ (N–H stretch) and 1600–1650 cm⁻¹ (C=N stretch) . Mass spectral analysis of the title compound would likely show a molecular ion peak at m/z 147.08 (calculated for C₈H₉N₃) .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound demonstrates a melting point of 104–105°C and a boiling point of 277.8±32.0°C at atmospheric pressure . Its density of 1.2±0.1 g/cm³ aligns with values typical for heteroaromatic solids . The flash point of 121.8±25.1°C indicates moderate flammability, necessitating careful handling under high-temperature conditions .
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₈H₉N₃ |
| Molecular weight | 147.18 g/mol |
| Melting point | 104–105°C |
| Boiling point | 277.8±32.0°C |
| Density | 1.2±0.1 g/cm³ |
| Flash point | 121.8±25.1°C |
| Vapor pressure | 0.0±0.6 mmHg (25°C) |
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